molecular formula C28H29NO5 B3275493 Fmoc-L-Nle(6-OBzl)-OH CAS No. 625845-42-3

Fmoc-L-Nle(6-OBzl)-OH

Cat. No.: B3275493
CAS No.: 625845-42-3
M. Wt: 459.5 g/mol
InChI Key: KMQPPEZRVRMLME-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Nle(6-OBzl)-OH: is a synthetic compound used primarily in peptide synthesis. It is a derivative of norleucine, an amino acid analog, and is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus. The compound also features a benzyl ester (OBzl) protecting group at the carboxyl terminus. These protecting groups are crucial in peptide synthesis as they prevent unwanted side reactions during the assembly of peptide chains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Nle(6-OBzl)-OH typically involves several steps:

    Protection of the Amino Group: The amino group of norleucine is protected using the Fmoc group. This is usually achieved by reacting norleucine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.

    Protection of the Carboxyl Group: The carboxyl group is protected by converting it into a benzyl ester. This can be done by reacting the Fmoc-protected norleucine with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of norleucine are reacted with Fmoc-Cl and benzyl alcohol under controlled conditions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

    Deprotection Reactions: The Fmoc and benzyl ester protecting groups can be removed under specific conditions. The Fmoc group is typically removed using a base like piperidine, while the benzyl ester can be cleaved using hydrogenation or acidic conditions.

    Coupling Reactions: Fmoc-L-Nle(6-OBzl)-OH can undergo peptide coupling reactions to form peptide bonds with other amino acids or peptides. This is usually done using coupling agents like DCC, DIC, or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Common Reagents and Conditions

    Deprotection: Piperidine for Fmoc removal, hydrogenation or acidic conditions for benzyl ester removal.

    Coupling: DCC, DIC, HATU, and bases like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

Major Products Formed

    Deprotection: Norleucine or its derivatives.

    Coupling: Peptides or peptide fragments containing norleucine.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-L-Nle(6-OBzl)-OH is used in solid-phase peptide synthesis (SPPS) to create peptides and proteins with specific sequences. It allows for the incorporation of norleucine into peptide chains, which can be useful for studying protein structure and function.

Biology

In biological research, peptides synthesized using this compound can be used to study enzyme-substrate interactions, protein-protein interactions, and cellular signaling pathways. Norleucine-containing peptides can serve as analogs for methionine, providing insights into the role of methionine in biological processes.

Medicine

In medicine, peptides synthesized with this compound can be used in drug development and therapeutic applications. Norleucine-containing peptides may exhibit unique biological activities, making them potential candidates for drug discovery.

Industry

In the industrial sector, this compound is used in the production of custom peptides for research and development. It is also employed in the synthesis of peptide-based materials and biomolecules.

Mechanism of Action

The mechanism of action of Fmoc-L-Nle(6-OBzl)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions during peptide assembly. The benzyl ester protects the carboxyl terminus, allowing for selective deprotection and coupling reactions. The incorporation of norleucine into peptides can influence their structure, stability, and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-L-Met-OH: Fmoc-protected methionine.

    Fmoc-L-Leu-OH: Fmoc-protected leucine.

    Fmoc-L-Val-OH: Fmoc-protected valine.

Uniqueness

Fmoc-L-Nle(6-OBzl)-OH is unique due to the presence of norleucine, which is an analog of methionine. Norleucine lacks the sulfur atom present in methionine, making it more stable and less prone to oxidation. This stability can be advantageous in peptide synthesis and biological studies, where oxidative degradation of methionine can be a concern.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-phenylmethoxyhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO5/c30-27(31)26(16-8-9-17-33-18-20-10-2-1-3-11-20)29-28(32)34-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h1-7,10-15,25-26H,8-9,16-19H2,(H,29,32)(H,30,31)/t26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQPPEZRVRMLME-SANMLTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401162586
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-6-(phenylmethoxy)-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401162586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625845-42-3
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-6-(phenylmethoxy)-L-norleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625845-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-6-(phenylmethoxy)-L-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401162586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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